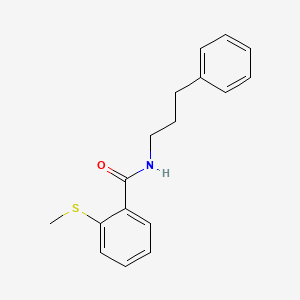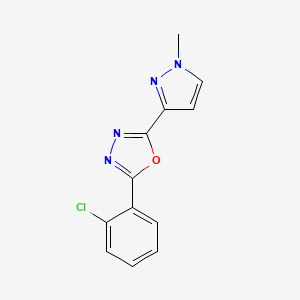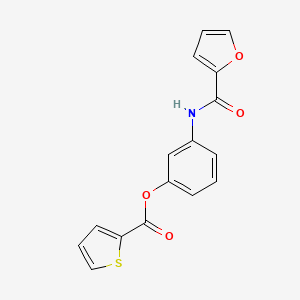![molecular formula C12H13N3O2 B4415719 5-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4415719.png)
5-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione
Descripción general
Descripción
5-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione, commonly known as Phenylpiracetam, is a nootropic drug that belongs to the Racetam family. It was first developed in Russia in 1983 and has been used as a cognitive enhancer to improve memory, focus, and alertness. Phenylpiracetam is a modified version of Piracetam, which is the first Racetam drug.
Mecanismo De Acción
The exact mechanism of action of Phenylpiracetam is not fully understood. However, it is believed to work by increasing the density of dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in many cognitive processes, including memory, attention, and motivation. By increasing the density of dopamine receptors, Phenylpiracetam may enhance the effects of dopamine in the brain, leading to improved cognitive performance.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in memory and learning. It has also been shown to increase the levels of noradrenaline and dopamine in the brain, which are neurotransmitters that are involved in attention and motivation. Additionally, Phenylpiracetam has been shown to increase the blood flow to the brain, which may improve cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phenylpiracetam in lab experiments is its cognitive enhancing effects. It can improve memory, learning, and attention, which may be useful in studying cognitive processes. Additionally, Phenylpiracetam has been shown to have neuroprotective effects, which may be useful in studying neurodegenerative diseases. However, one limitation of using Phenylpiracetam in lab experiments is its potential for abuse. It is a stimulant and may be addictive if used in high doses.
Direcciones Futuras
There are several future directions for research on Phenylpiracetam. One direction is to study its effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential for treating cognitive impairment in psychiatric disorders, such as schizophrenia and depression. Additionally, more research is needed to understand the long-term effects of Phenylpiracetam use and its potential for abuse.
Conclusion:
Phenylpiracetam is a nootropic drug that has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory, learning, and attention in both animals and humans. Its mechanism of action is believed to involve increasing the density of dopamine receptors in the brain. Phenylpiracetam has several biochemical and physiological effects, including increasing the levels of acetylcholine, noradrenaline, and dopamine in the brain. It has potential advantages and limitations for lab experiments, and there are several future directions for research on its use.
Aplicaciones Científicas De Investigación
Phenylpiracetam has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory, learning, and attention in both animals and humans. In animal studies, Phenylpiracetam has been shown to increase the density of dopamine receptors in the brain, which is thought to be responsible for its cognitive enhancing effects. In humans, Phenylpiracetam has been shown to improve cognitive performance in healthy individuals as well as those with cognitive impairment.
Propiedades
IUPAC Name |
5-(1-phenylethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(9-5-3-2-4-6-9)14-10-7-13-12(17)15-11(10)16/h2-8,14H,1H3,(H2,13,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIKSBZFUSEAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203898 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{5-[(4-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4415659.png)
![1,7,7-trimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4415664.png)
![N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4415688.png)
![N-butyl-N-[(2E)-3-phenylprop-2-en-1-yl]-4-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B4415700.png)

![3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4415709.png)
![N-allyl-2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4415712.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4415724.png)
![N,N'-diethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4415728.png)
![4-{2-[(2-chlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4415739.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4415752.png)
![3-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B4415754.png)